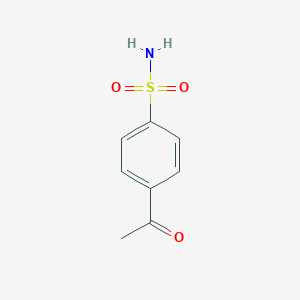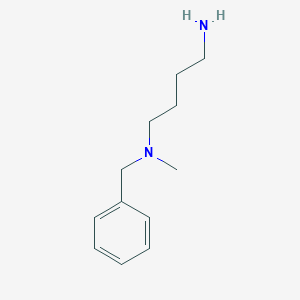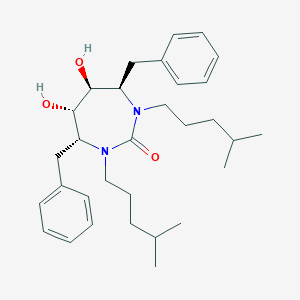
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. It has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition.
Wirkmechanismus
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 specifically inhibits PDE type IV, which is expressed in many cell types, including immune cells, smooth muscle cells, and neurons. PDE type IV hydrolyzes cAMP, which is involved in many signaling pathways, including those involved in inflammation, immune response, and neurotransmission. Inhibition of PDE type IV by 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cAMP, leading to downstream effects on cellular signaling and gene expression.
Biochemische Und Physiologische Effekte
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In immune cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. In smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit cell proliferation and migration, which may have implications for the treatment of vascular diseases. In neurons, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to enhance synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has several advantages and limitations for use in lab experiments. One advantage is its specificity for PDE type IV, which allows for targeted modulation of cAMP signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which allows for investigation of its effects on neuronal signaling and behavior. One limitation is its relatively low potency, which may require higher concentrations to achieve desired effects. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724. One direction is to investigate its effects on other signaling pathways, such as those involving cGMP and calcium. Another direction is to investigate its effects on different cell types and animal models, including those relevant to neurological and psychiatric disorders. Additionally, the development of more potent and selective PDE inhibitors may provide new tools for investigating the roles of cAMP signaling pathways in health and disease.
Synthesemethoden
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-methylpent-1-ene with phthalic anhydride to form 4-methylpent-1-yl phthalate. The second step involves the reaction of 4-methylpent-1-yl phthalate with 4-phenylbutyric acid to form 1,3-bis(4-methylpentyl)-4-phenylbutyric acid. The third step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyric acid with ethyl chloroformate to form 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate. The fourth step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate with 2-amino-5,6-dihydroxy-1,3-diazepin-4-one to form 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition. PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in many signaling pathways. Inhibition of PDEs can increase the levels of cAMP and cGMP, leading to downstream effects on cellular signaling and gene expression.
Eigenschaften
CAS-Nummer |
153181-49-8 |
|---|---|
Produktname |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molekularformel |
C31H46N2O3 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(4-methylpentyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-23(2)13-11-19-32-27(21-25-15-7-5-8-16-25)29(34)30(35)28(22-26-17-9-6-10-18-26)33(31(32)36)20-12-14-24(3)4/h5-10,15-18,23-24,27-30,34-35H,11-14,19-22H2,1-4H3/t27-,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
LYOGIXRQACPKHV-XAZDILKDSA-N |
Isomerische SMILES |
CC(C)CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Andere CAS-Nummern |
153181-49-8 |
Synonyme |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl) -4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
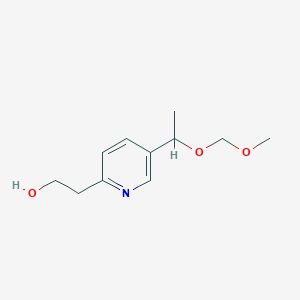
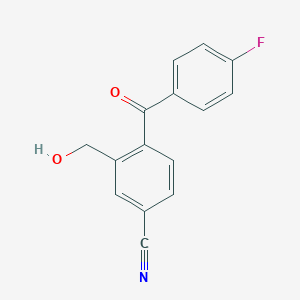
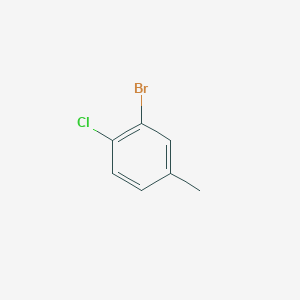
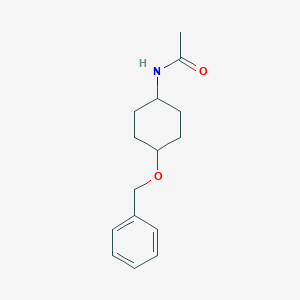
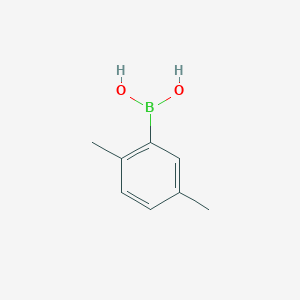
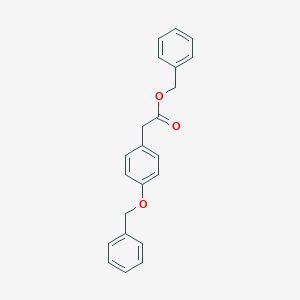
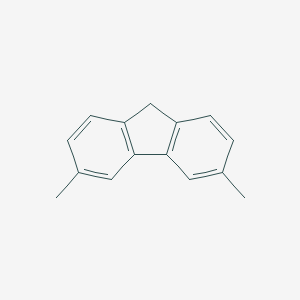
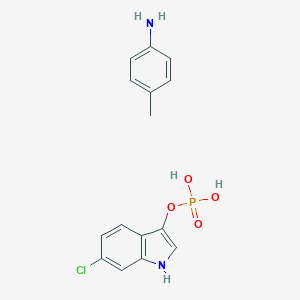
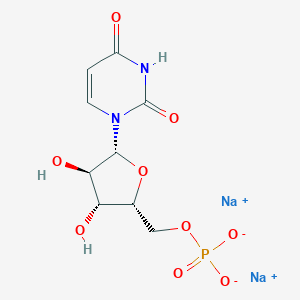
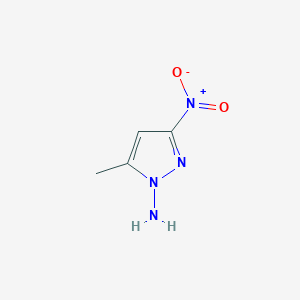
![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)
